N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-26(18-10-7-9-16(2)15-18)14-8-13-24-23(28)22(27)21-17(3)25-20-12-6-5-11-19(20)21/h5-7,9-12,15,25H,4,8,13-14H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDRPCIHXVSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could potentially affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound. Given the various biological activities associated with indole derivatives, it is likely that the compound could potentially have a variety of molecular and cellular effects.
Biological Activity
N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by relevant studies and findings.
- Molecular Formula : C23H27N3O2
- Molecular Weight : 377.488 g/mol
- CAS Number : 862813-64-7
- Purity : Typically around 95%.
Research indicates that compounds with indole structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The indole moiety in this compound is believed to play a crucial role in its pharmacological effects.
Antimicrobial Activity
A study on related indole derivatives demonstrated that compounds with similar structures exhibited substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from indole were found to be more effective than traditional antibiotics like ampicillin and streptomycin, particularly against Staphylococcus aureus and Listeria monocytogenes .
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on structurally related compounds. For example, the compound EA (related to indole derivatives) showed significant anti-proliferative effects against colon cancer cells by inducing apoptosis through specific signaling pathways . Such findings suggest that similar mechanisms may be at play for this compound.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
